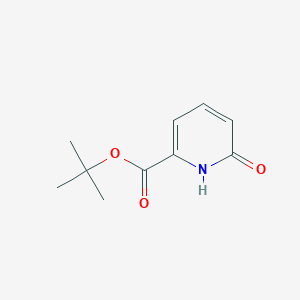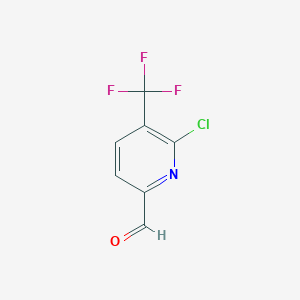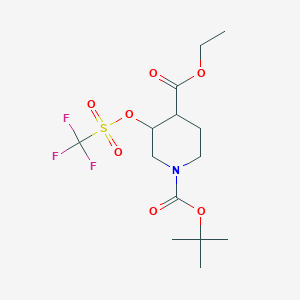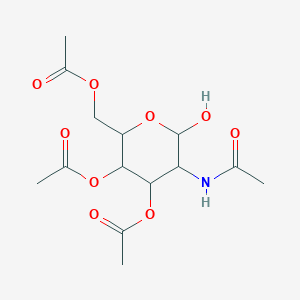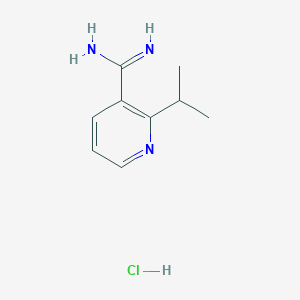
2-Isopropylnicotinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylnicotinimidamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3 It is a derivative of nicotinic acid and is characterized by the presence of an isopropyl group attached to the nitrogen atom of the imidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylnicotinimidamide hydrochloride typically involves the reaction of nicotinic acid with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors, and the product is purified using techniques such as crystallization, filtration, and drying .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropylnicotinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
2-Isopropylnicotinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The
Propiedades
Fórmula molecular |
C9H14ClN3 |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
2-propan-2-ylpyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-6(2)8-7(9(10)11)4-3-5-12-8;/h3-6H,1-2H3,(H3,10,11);1H |
Clave InChI |
ITBKVFBIVJHQFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=N1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)

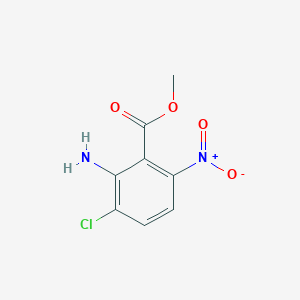

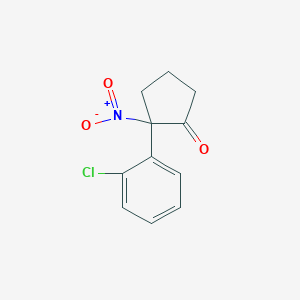

![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
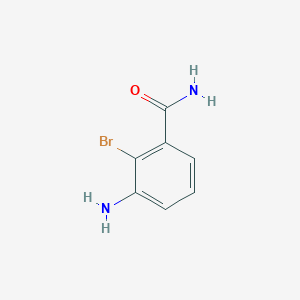
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
